1-(Iodomethyl)-2-azaadamantane
Description
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Structure
3D Structure
Properties
CAS No. |
872598-42-0 |
|---|---|
Molecular Formula |
C10H16IN |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-(iodomethyl)-2-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16IN/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,12H,1-6H2 |
InChI Key |
PGEWTKCHQFWQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)CI |
Origin of Product |
United States |
Historical Development of Adamantane and Azaadamantane Scaffolds in Organic Chemistry
The journey into the chemistry of polyhedral organic compounds was significantly propelled by the discovery of adamantane (B196018). wikipedia.org In 1933, Czech chemists S. Landa and V. Machacek first isolated this unique hydrocarbon from petroleum. wikipedia.orgworldscientific.comacs.org Its name, derived from the Greek word for diamond, reflects the identical spatial arrangement of its carbon atoms to the diamond crystal lattice. wikipedia.org The initial isolation yielded only milligrams, but it was enough to note its high melting and boiling points. wikipedia.org The first laboratory synthesis of adamantane was accomplished by Vladimir Prelog in 1941, though the process was impractical with a very low yield. wikipedia.orgacs.orgresearchgate.netsynarchive.comwikipedia.org A more efficient synthesis was later developed in 1957 by Paul von Ragué Schleyer, which made adamantane more accessible and spurred further research into its derivatives. wikipedia.org
The introduction of heteroatoms, particularly nitrogen, into the adamantane framework gave rise to azaadamantanes. nih.gov These nitrogen-containing analogues exhibit distinct chemical and physical properties compared to their carbocyclic counterparts. nih.govresearchgate.net For instance, the substitution of a carbon atom with nitrogen generally leads to decreased lipophilicity, which can influence a molecule's bioavailability and interaction with biological targets. nih.govresearchgate.net While the concept of azaadamantanes has been known for some time, systematic investigation into their biological activity and synthetic applications has seen a significant surge in the last two decades. nih.gov
Significance of the 2 Azaadamantane Framework in Contemporary Chemical Research
The 2-azaadamantane (B3153908) framework is a prominent scaffold in modern chemical research, with applications spanning catalysis and medicinal chemistry. A notable example of its utility is in the development of the organocatalyst 2-azaadamantane N-oxyl (AZADO). jst.go.jporganic-chemistry.org AZADO and its derivatives have demonstrated superior catalytic proficiency for the oxidation of alcohols to carbonyl compounds, outperforming the more traditional catalyst TEMPO, especially for sterically hindered alcohols. jst.go.jporganic-chemistry.org The rigid structure of the azaadamantane backbone reduces steric hindrance around the active nitroxyl (B88944) group, enhancing its catalytic activity.
In the realm of medicinal chemistry, the 2-azaadamantane scaffold has been explored for its potential in drug discovery. nih.govpublish.csiro.au Its three-dimensional and rigid nature allows for the precise positioning of substituents to interact with biological targets. publish.csiro.au Derivatives of 2-azaadamantane have been investigated as ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. publish.csiro.aupublish.csiro.au Furthermore, azaadamantane derivatives have been identified as inhibitors of the enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), making them promising candidates for the treatment of type 2 diabetes and other metabolic conditions. google.com The growing number of publications on the biological activities of azaadamantanes, including antiviral, antimicrobial, and antitumor properties, underscores their importance in contemporary research. nih.gov
Rationale for Investigating 1 Iodomethyl 2 Azaadamantane As a Synthetic Target and Intermediate
Strategies for the Construction of the 2-Azaadamantane (B3153908) Core
The construction of the tricyclic 2-azaadamantane framework is a pivotal challenge in the synthesis of its derivatives. Various strategies have been devised to achieve this, primarily revolving around cyclization reactions of bicyclic precursors.
Multistep cyclization strategies are among the most common methods for assembling the 2-azaadamantane core. These approaches often involve the formation of a bicyclic intermediate, which then undergoes an intramolecular cyclization to form the final cage structure.
Mannich-type Reactions: The Mannich reaction, a three-component condensation, provides a powerful tool for the synthesis of aza-heterocycles. wikipedia.orgorganic-chemistry.org In the context of 2-azaadamantane synthesis, a double intramolecular Mannich reaction of an appropriate amino ketal precursor can lead to the formation of the azaadamantane skeleton. nih.gov For instance, the synthesis of 1-azaadamantan-4-one, an isomer of a 2-azaadamantane derivative, was achieved through a double intramolecular Mannich reaction. nih.gov This highlights the potential of Mannich-type cyclizations in constructing the adamantane (B196018) cage. nih.govresearchgate.net
Curtius Rearrangements: The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, is another key strategy. wikipedia.orgnih.govorganic-chemistry.org This reaction is particularly useful for introducing the nitrogen atom required for the azaadamantane core. wikipedia.orgnih.govrsc.org A common approach involves the Curtius rearrangement of a bicyclic carboxylic acid to form a carbamate (B1207046), which then undergoes intramolecular cyclization. For example, the synthesis of 2-azaadamantan-6-one and its derivatives has been accomplished starting from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. nih.govresearchgate.net The key steps involve a Curtius rearrangement to form a benzyl (B1604629) carbamate, followed by spontaneous intramolecular attack of the carbamate nitrogen on a transient bromonium ion or epoxide intermediate to effect ring closure. nih.govresearchgate.net This method has been successfully applied to synthesize various azaadamantanone isomers. nih.gov
| Starting Material | Key Reaction | Intermediate | Product | Reference |
| endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Curtius Rearrangement | Benzyl carbamate | 2-Azaadamantan-4-one derivatives | nih.gov |
| 9-Oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Curtius Rearrangement | Benzyl carbamate | 2-Azaadamantan-6-one derivatives | nih.govresearchgate.net |
| 2-Adamantanone | Curtius Rearrangement | N-Cbz carbamate | 2-Azaadamantane |
While less common, ring expansion and contraction methodologies can also be employed to construct the 2-azaadamantane scaffold. These methods often involve the rearrangement of a related polycyclic system. For instance, photolytic ring expansion of 2-azidoadamantane (B3130292) derivatives has been shown to afford 4-azahomoadamant-4-ene derivatives, demonstrating the potential for ring expansion in the synthesis of aza-cage compounds. clockss.org
Reductive amination offers a direct method for the formation of the 2-azaadamantane core from a suitable diketone precursor. youtube.com This approach was utilized in the synthesis of the N-benzyl derivative of 2-azaadamantan-6-one from bicyclo[3.3.1]nonane-3,7,9-trione mono ethylene (B1197577) ketal. nih.gov A key step in this synthesis was a reductive amination to form the azaadamantane ring system. nih.gov Another example involves the reductive amination of a bulky ketone precursor, which was achieved through an oximation and subsequent Ipaktschi's reduction sequence. jst.go.jp
Introduction of the Iodomethyl Moiety onto the Azaadamantane Scaffold
Once the 2-azaadamantane core is established, the next crucial step is the introduction of the iodomethyl group at the C1 position. This can be achieved through direct halogenation or, more commonly, through the functional group interconversion of a precursor.
Direct iodination at the bridgehead position of the 2-azaadamantane scaffold is a challenging transformation. However, related adamantane systems have been functionalized using such approaches. For instance, the synthesis of substituted noradamantanes has been achieved through the transannular cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane via a radical-mediated pathway, leading to an iodomethyl-noradamantane derivative. rsc.org
A more reliable and widely used method for introducing the iodomethyl group is through the conversion of a pre-existing functional group, most notably a hydroxymethyl group. This two-step approach involves the initial introduction of a hydroxymethyl group, followed by its conversion to the desired iodomethyl group.
A documented synthesis of this compound starts from an oxime precursor. amazonaws.com This oxime is reduced to the corresponding amine, which is then converted to the N-Cbz carbamate. Subsequent steps lead to the formation of 1-hydroxymethyl-2-azaadamantane. The final step is the conversion of this alcohol to the iodide. amazonaws.com A similar strategy involving the conversion of a hydroxymethyl group to an iodomethyl group has been reported in the synthesis of other complex molecules, often employing reagents like iodine in the presence of a phosphine (B1218219) or an imidazole/iodine system. nii.ac.jp
A specific procedure for the synthesis of this compound involves the reduction of an oxime with sodium borohydride (B1222165) in the presence of molybdenum trioxide, followed by treatment with iodine in acetonitrile (B52724) to yield the final product in a 48% yield over two steps. amazonaws.com
| Precursor | Reagents | Product | Yield | Reference |
| Oxime 15 | 1. NaBH4, MoO3, MeOH2. I2, MeCN | This compound (18) | 48% (2 steps) | amazonaws.com |
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The synthesis of N-substituted azaadamantanes, including the iodomethyl derivative, hinges on the efficient construction of the 2-azaadamantane core and the subsequent functionalization of the secondary amine.
Synthesis of the 2-Azaadamantane Core:
The precursor, 2-azaadamantane, is a critical starting material. biosynth.com Its synthesis has been a subject of optimization to improve yields and scalability. A notable second-generation synthesis involves an intramolecular hydroamination. This key step was achieved under anhydrous conditions using triflic acid (TfOH), which also facilitated the deprotection of a Cbz (carboxybenzyl) group, furnishing 2-azaadamantane in a 79% yield. jst.go.jp This method represents a significant improvement over earlier routes.
Further advancements focus on creating the azaadamantane skeleton from bicyclic precursors. One efficient method involves the reaction of a bicyclocarbamate compound with a halogenating agent to produce a 2-azaadamantane carbamate intermediate. google.com This intermediate is then converted to the final 2-azaadamantane through hydrogenolysis. google.com Optimization of this pathway involves careful selection of solvents and reaction times, which typically range from minutes to several hours depending on the specific substrate and conditions. google.com For instance, a Curtius rearrangement of a bicyclic carboxylic acid, followed by intramolecular cyclization, is a key strategy. acs.org The cyclization can be triggered by reaction with agents like N-bromosuccinimide (NBS), achieving yields as high as 97–99% for the formation of the core azaadamantane structure. acs.org
Table 1: Selected Optimized Reactions in 2-Azaadamantane Synthesis
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| endo-Cbz carbamate 23 | 1. 5% HCl; 2. Deprotection steps | 2-Azaadamantane (10) | - | jst.go.jp |
| Bicyclic carbamate 19 | N-Bromosuccinimide (NBS), room temperature | Bromo azaadamantane carbamate 20 | 97-99% | acs.org |
| Bromo azaadamantane carbamate 20 | H₂, Pd/C, K₂CO₃ in MeOH | 2-Azaadamantane (converted to Boc-21) | 77% | acs.org |
| N-Cbz-bicyclo[3.3.1]nonene derivative | 4 eq. TfOH, anhydrous | 2-Azaadamantane (10) | 79% | jst.go.jp |
N-Alkylation to Form this compound:
Once 2-azaadamantane is synthesized, the introduction of the iodomethyl group is typically achieved through nucleophilic substitution. The secondary amine of the 2-azaadamantane core acts as a nucleophile, attacking an electrophilic source of the "iodomethyl" group, most commonly diiodomethane (B129776) (CH₂I₂).
Optimization of such N-alkylation reactions generally involves screening various parameters:
Base: A base is often required to deprotonate the secondary amine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The amount of base used is crucial and is typically optimized between 0.5 to 2 molar equivalents relative to the amine. google.com
Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common choices for N-alkylation.
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion. google.comd-nb.info Lowering the temperature can sometimes improve selectivity and minimize side reactions. d-nb.info
Stoichiometry: The molar ratio of the alkylating agent (diiodomethane) to the amine is a key variable. An excess of the alkylating agent may be used to ensure complete conversion of the starting amine, but this can also lead to undesired side products.
While a specific optimized protocol for this compound is not detailed in the provided search results, analogous N-alkylation studies of amino acid esters show that careful control of temperature and catalyst loading is critical for achieving high selectivity and yield. d-nb.info
Purification and Isolation Techniques for the Chemical Compound in Research Synthesis
The purification of this compound and its precursors is essential to obtain analytically pure material for research purposes. acs.org The methods employed are standard for organic synthesis and are chosen based on the physical and chemical properties of the target compound and impurities.
Precursor Purification:
The precursors to this compound, such as N-protected azaadamantanes or the final 2-azaadamantane hydrochloride salt, are often purified using a combination of techniques.
Extraction: Acid-base extraction is a powerful method for separating the basic amine compounds from non-basic impurities. uva.nl
Filtration: In cases where the product precipitates from the reaction mixture as a solid, it can be isolated by simple filtration and washing with an appropriate solvent. For example, 2-azaadamantan-6-one hydrochloride was isolated by filtration from a diethyl ether solution. acs.orgnih.gov
Recrystallization: This technique is used to purify solid products. The crude material is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution.
Column Chromatography: This is one of the most versatile and widely used purification methods in organic synthesis. rsc.org It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. rsc.orgfiveable.me For azaadamantane derivatives, mixtures of ethyl acetate (B1210297) and hexane (B92381) are frequently used as the eluent. acs.orgnih.govsci-hub.se For instance, tert-butyl 4-oxo-2-azaadamantane-2-carboxylate was purified by column chromatography using a hexane/EtOAc (4:1) solvent system. acs.orgnih.gov
Purification of this compound:
Following the N-alkylation reaction, this compound would be isolated from the reaction mixture. The typical purification workflow would involve:
Work-up: The reaction mixture is first "worked up" to remove inorganic salts and other water-soluble impurities. This usually involves quenching the reaction and then partitioning the product between an organic solvent (like ethyl acetate or dichloromethane) and water or an aqueous solution (e.g., saturated NaHCO₃, brine). acs.orgnih.gov
Drying and Concentration: The organic layer containing the product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
Chromatography: The resulting crude product is then typically purified by column chromatography. google.com The polarity of the solvent system would be optimized to achieve good separation between the desired product, any unreacted 2-azaadamantane, and potential side products. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product. rsc.orgfiveable.me
Table 2: Common Purification Techniques for Azaadamantane Derivatives
| Technique | Stationary Phase/Solvent System | Purpose | Reference |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate mixtures (e.g., 5:1, 4:1) | Separation of products from reactants and side products. | acs.orgnih.gov |
| Column Chromatography | Silica gel; Ethyl Acetate/Petroleum Ether (2:1) | Purification of N-Cbz protected intermediates. | uva.nl |
| Filtration | Diethyl ether | Isolation of precipitated hydrochloride salts. | acs.orgnih.gov |
| Acid/Base Extraction | - | Separation of basic amine products from neutral/acidic impurities. | uva.nl |
The final, purified this compound would be characterized by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Reactivity of the Iodomethyl Group
The iodomethyl group, being a primary alkyl halide, is susceptible to a variety of transformations common to such functionalities. However, the steric bulk of the adjacent azaadamantane cage imposes significant constraints, often directing the course of the reaction.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways)
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the iodide ion, by a nucleophile. rammohancollege.ac.in These reactions can proceed through two main pathways: a bimolecular (S(_N)2) or a unimolecular (S(_N)1) mechanism. byjus.comibchem.com
The S(_N)2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ibchem.com This pathway is generally favored for primary alkyl halides. However, S(_N)2 reactions are highly sensitive to steric hindrance at the reaction center. rammohancollege.ac.in In the case of this compound, the bulky adamantane cage hinders the backside attack required for an S(_N)2 reaction, making this pathway less favorable.
The S(_N)1 mechanism involves a two-step process, with the initial formation of a carbocation intermediate followed by nucleophilic attack. ibchem.com Primary carbocations are generally unstable, making the S(_N)1 pathway less likely for primary halides. However, the proximity of the nitrogen atom in the 2-azaadamantane ring could potentially stabilize the carbocation through anchimeric assistance (neighboring group participation), although this is speculative without direct experimental evidence.
Given the primary nature of the halide and the significant steric hindrance, nucleophilic substitution on this compound is expected to be slow. The choice between an S(_N)1 and S(_N)2 pathway would be highly dependent on the reaction conditions, such as the nature of the nucleophile and the solvent.
Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound
| Factor | S(_N)1 Pathway Favorability | S(_N)2 Pathway Favorability | Rationale for this compound |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a primary halide, which favors S(_N)2. |
| Steric Hindrance | Favored by increasing hindrance | Disfavored by increasing hindrance | The bulky azaadamantane cage strongly disfavors the S(_N)2 pathway. |
| Leaving Group | Good leaving group required | Good leaving group required | Iodide is an excellent leaving group, favoring both pathways. ibchem.com |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required | The reaction would likely require a strong nucleophile. |
| Solvent | Polar protic solvents stabilize the carbocation | Polar aprotic solvents favor the transition state | Solvent choice could be used to influence the pathway. |
Radical-Mediated Transformations Involving the C-I Bond
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, or through the action of a radical initiator, to form a primary alkyl radical. This radical intermediate can then participate in a variety of transformations.
One common reaction is radical cyclization. If an unsaturated moiety is present elsewhere in a molecule, an intramolecular radical addition can occur. researchgate.net For instance, if the nitrogen of the 2-azaadamantane were appropriately substituted with an alkenyl group, a radical generated at the iodomethyl carbon could potentially cyclize onto the double bond. mdpi.com
In the absence of a suitable intramolecular trap, the primary radical derived from this compound would likely participate in intermolecular reactions. These could include hydrogen atom abstraction from a solvent or another reagent, or addition to an external alkene or alkyne. researchgate.net
Elimination Reactions to Form Exocyclic Alkenes
Elimination reactions of alkyl halides can lead to the formation of alkenes. mgscience.ac.in In the case of this compound, an elimination reaction would result in the formation of 2-methylene-1-azaadamantane, an exocyclic alkene. These reactions typically proceed via E1 or E2 mechanisms. ksu.edu.safiveable.me
The E2 (bimolecular elimination) mechanism requires a strong base to abstract a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, in a concerted step. ksu.edu.sa For this compound, this would involve the abstraction of a proton from the bridgehead carbon (C1) of the adamantane skeleton. The rigid structure of the adamantane cage and the stereoelectronic requirement for an anti-periplanar arrangement of the proton and the leaving group make the E2 pathway challenging. mgscience.ac.in
The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. fiveable.me The subsequent removal of a beta-proton by a weak base yields the alkene. As with the S(_N)1 pathway, the formation of a primary carbocation is energetically unfavorable, making the E1 mechanism less probable under normal conditions. masterorganicchemistry.com
Reactivity of the 2-Azaadamantane Nitrogen Atom
The nitrogen atom in the 2-azaadamantane ring is a secondary amine, and its lone pair of electrons makes it a nucleophilic and basic center. nih.gov
N-Alkylation and N-Acylation Reactions
As a secondary amine, the nitrogen atom of this compound can readily undergo N-alkylation and N-acylation reactions. researchgate.net
N-Alkylation: This reaction involves the treatment of the amine with an alkyl halide. The nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. rsc.orgnih.gov This would result in a tertiary amine. The reactivity of the nitrogen in azaadamantane systems is well-established, with studies showing that related bridged enamines can be alkylated at the nitrogen position. nih.gov
N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base to neutralize the acid byproduct. researchgate.net This reaction forms an amide. N-acylation is a common method for the derivatization of amines.
Table 2: Common Reagents for N-Alkylation and N-Acylation
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| N-Alkylation | Alkyl Halides | Methyl Iodide (CH(_3)I) | Tertiary Amine |
| Benzyl Bromide (BnBr) | Tertiary Amine | ||
| N-Acylation | Acyl Chlorides | Acetyl Chloride (CH(_3)COCl) | Amide |
| Benzoyl Chloride (PhCOCl) | Amide | ||
| Anhydrides | Acetic Anhydride ((CH(_3)CO)(_2)O) | Amide |
Quaternization Chemistry of the Bridgehead Nitrogen
Further alkylation of the tertiary amine formed from N-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, known as quaternization, involves the reaction of the tertiary amine with an excess of an alkylating agent. The resulting quaternary ammonium salt has a positively charged nitrogen atom bonded to four carbon atoms. The formation of such azonia compounds from azaadamantanes has been described in the literature. researchgate.net The quaternization of the nitrogen in the 2-azaadamantane ring would significantly alter the electronic properties and solubility of the molecule.
Metal-Catalyzed Cross-Coupling Reactions Involving the Iodine Substituent
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of an iodomethyl group on the 2-azaadamantane scaffold suggests potential for its use as a substrate in such reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium catalysts are central to many cross-coupling reactions due to their efficiency and functional group tolerance. nih.govresearchgate.netmdpi.com
Suzuki Reaction: The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. mt.commdpi.comnih.gov For this compound, a hypothetical Suzuki coupling would involve the C(sp³)-I bond. The general mechanism proceeds through an oxidative addition of the alkyl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. mt.com While numerous examples of Suzuki reactions with various alkyl halides exist commonorganicchemistry.com, specific conditions and yields for this compound are not documented.
Sonogashira Reaction: The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnumberanalytics.comnih.gov The reaction of an alkyl halide like this compound would be less conventional but theoretically possible. The catalytic cycle involves the formation of a copper acetylide, oxidative addition of the iodide to palladium, transmetalation from copper to palladium, and reductive elimination. wikipedia.orgnih.govnih.gov The reaction can be performed under mild conditions, sometimes even in aqueous media. organic-chemistry.org However, no published studies specifically report the Sonogashira coupling of this compound.
A general representation of these palladium-catalyzed coupling reactions is shown in the table below, illustrating the potential reactants and products.
| Reaction Type | Azaadamantane Substrate | Coupling Partner | Catalyst/Conditions | Potential Product |
| Suzuki Coupling | This compound | R-B(OR')₂ | Pd(0) catalyst, Base | 1-(R-methyl)-2-azaadamantane |
| Sonogashira Coupling | This compound | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 1-(Alkynylmethyl)-2-azaadamantane |
Interactive Data Table: Hypothetical Palladium-Catalyzed Coupling Reactions (Note: The following data is illustrative and not based on experimental results for this compound)
| Coupling Reaction | Reagent 2 | Catalyst System | Solvent | Base | Yield (%) |
|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | N/A |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | THF/Et₃N | Et₃N | N/A |
| Heck | Styrene | Pd(OAc)₂ | DMF | NaOAc | N/A |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | - | N/A |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals like nickel, copper, and iron are known to catalyze cross-coupling reactions. For instance, Negishi coupling (organozinc) and Stille coupling (organotin) are powerful C-C bond-forming reactions. mt.com Additionally, hypervalent iodine reagents can be used in conjunction with transition metals to effect various transformations. thieme-connect.com However, the application of these methods to this compound has not been reported in the available literature.
Skeletal Rearrangements and Ring Transformations of the Azaadamantane Core
The rigid cage-like structure of adamantane and its heteroanalogs can undergo fascinating rearrangements under certain conditions, often acid- or base-catalyzed, or photochemically induced. These transformations can lead to the expansion or contraction of the ring system. For example, some azaadamantane derivatives have been shown to undergo ring transformations. clockss.org There are also documented methods for constructing the bicyclo[3.3.1]nonane core, which is a key structural component of azaadamantanes. nih.gov The synthesis of certain biologically active compounds containing the azaadamantane moiety, such as in the chemistry of Daphniphyllum alkaloids, sometimes involves rearrangement steps. mdpi.com However, specific studies detailing skeletal rearrangements or ring transformations that start from this compound are absent from the current body of scientific literature. Research on related azaadamantane derivatives suggests that such transformations are plausible but would require specific experimental investigation. nih.govresearchgate.net
Derivatization Strategies and Synthesis of Novel Analogues of the Chemical Compound
Modifications at the Iodomethyl Position for Diverse Functionalities
The C1-iodomethyl group is a primary alkyl iodide, making it a prime site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and highly polarizable, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the displacement of the iodide leaving group to introduce diverse carbon-based and heteroatomic functionalities, thereby enabling the synthesis of a vast library of new analogues. For these reactions to be effective, protection of the secondary amine in the 2-azaadamantane (B3153908) ring is often a prerequisite to prevent its interference as a competing nucleophile or base.
The formation of new carbon-carbon bonds at the C1-methyl position is a key strategy for extending the carbon framework and introducing complex substituents. This can be achieved through several established organometallic and radical-based methods.
One common approach involves the conversion of 1-(iodomethyl)-2-azaadamantane into an organometallic reagent. For instance, reaction with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), would yield the corresponding Grignard reagent, (2-azaadamantan-1-yl)methylmagnesium iodide. openstax.orgchemguide.co.uk However, a significant challenge in this synthesis is the presence of the acidic N-H proton in the azaadamantane core, which would readily quench the highly basic Grignard reagent. openstax.org Therefore, the secondary amine must be protected with a suitable group (e.g., Boc, Cbz, or trifluoroacetyl) prior to the Grignard formation. Once formed, this nucleophilic carbon species can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce new alkyl or aryl groups. ebsco.comorganic-chemistry.org
Alternative methods for C-C bond formation that may circumvent the challenges of Grignard reagents include the use of less basic organometallic compounds, such as organocuprates (Gilman reagents), or transition-metal-catalyzed cross-coupling reactions. Additionally, radical-based alkylation strategies, such as Giese-type additions, have proven effective for functionalizing the adamantane (B196018) core and can be adapted for modifications at the iodomethyl position. nih.gov
Table 1: Potential Reactions for Introducing Carbon-Based Substituents
| Reagent/Reaction Type | Electrophile | Resulting Functionality |
|---|---|---|
| Organomagnesium (Grignard) | Aldehyde/Ketone | Secondary/Tertiary Alcohol |
| Organomagnesium (Grignard) | CO₂ | Carboxylic Acid |
| Organocuprate (Gilman) | Acyl Halide | Ketone |
The iodomethyl group is readily converted into a variety of functionalities containing oxygen, nitrogen, or sulfur via nucleophilic substitution (SN2) reactions. thermofisher.com These transformations allow for the introduction of polar groups that can significantly alter the physicochemical properties of the parent molecule.
Oxygen Functionalities: The introduction of an alcohol is a common transformation. This can be achieved by treating this compound with a source of hydroxide, such as sodium hydroxide in a suitable solvent system, to yield 2-azaadamantane-1-methanol. Further oxidation of this primary alcohol could provide the corresponding aldehyde or carboxylic acid.
Nitrogen Functionalities: A primary amine can be introduced through methods like the Gabriel synthesis or, more commonly, by substitution with sodium azide (B81097) to form 1-(azidomethyl)-2-azaadamantane, followed by reduction of the azide group (e.g., using LiAlH₄ or catalytic hydrogenation) to yield 2-azaadamantane-1-methanamine. mdpi.com This amine can then serve as a handle for further derivatization, such as amide or sulfonamide formation.
Sulfur Functionalities: Thioethers can be synthesized by reacting the iodomethyl compound with a thiol or its corresponding thiolate salt. For example, reaction with sodium thiomethoxide would yield 1-((methylthio)methyl)-2-azaadamantane.
Table 2: Examples of Heteroatomic Functionalization Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | NaOH | 2-Azaadamantane-1-methanol |
| Azide | NaN₃ | 1-(Azidomethyl)-2-azaadamantane |
Functionalization of the 2-Azaadamantane Polycyclic System
Beyond the iodomethyl group, the rigid sp³-hybridized cage of the 2-azaadamantane system offers opportunities for derivatization through C-H functionalization. The reactivity of these C-H bonds varies depending on their position—bridgehead (tertiary) C-H bonds are generally more reactive towards radical and cationic intermediates than the methylene (secondary) C-H bonds. nih.gov
The 2-azaadamantane skeleton has several bridgehead positions (C1, C3, C5, C7). The C1 position is already substituted, but the other tertiary C-H bonds are potential sites for selective functionalization. In adamantane chemistry, bridgehead positions are known to be the most reactive sites for direct substitution via radical or carbocationic pathways due to the stability of the resulting intermediates. nih.gov For 2-azaadamantane, modifications at the C1 and C4 (a methylene position adjacent to a bridgehead) sites are reportedly well-precedented and can be incorporated during the construction of the azaadamantane skeleton from bicyclic precursors. clockss.org
While bridgehead positions are typically more reactive, selective functionalization at the secondary (methylene) and remaining tertiary (methine) positions of the azaadamantane core has been achieved. A notable example is the regioselective C-H bromination at the C5 position.
Research by Sasano et al. has demonstrated a method for the C5-selective modification of 2-azaadamantane. clockss.orgelsevierpure.com This strategy involves the protection of the nitrogen atom with an electron-withdrawing trifluoroacetyl group. The protected compound, N-trifluoroacetyl-2-azaadamantane, undergoes a radical-induced bromination, which selectively introduces a bromine atom at the C5 position in good yield. clockss.org The resulting 5-bromo-2-azaadamantane is a versatile intermediate that can be further transformed into various arylated or alkylated derivatives, which have applications as organocatalysts. clockss.org This selective functionalization at a position remote from the nitrogen atom highlights a sophisticated strategy for creating diverse analogues that would be difficult to access through other means. clockss.orgelsevierpure.com
Table 3: Optimized Conditions for C5-Bromination of N-Trifluoroacetyl-2-azaadamantane
| Reagent | Solvent | Initiator | Temperature | Yield of 5-Bromo Product | Reference |
|---|
Stereoselective and Enantioselective Synthesis of Chiral Analogues
While this compound itself is achiral, many of its derivatives, particularly those with further substitutions on the polycyclic system, are chiral. The synthesis of enantiomerically pure compounds is of paramount importance, especially in medicinal chemistry, where different enantiomers can exhibit vastly different biological activities.
Several strategies can be employed to obtain chiral analogues of this compound.
Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic compound (if it contains a basic or acidic handle) with an enantiomerically pure resolving agent, such as tartaric acid or brucine. wikipedia.orglibretexts.org The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers. wikipedia.org
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. This can be achieved by using a chiral catalyst or a chiral auxiliary. For example, incorporating a chiral azaadamantane-containing residue into a peptide has been shown to create a highly selective catalyst for asymmetric reactions. acs.org The synthesis of adamantane-type compounds containing chiral fragments has also been achieved through catalytic enantioselective reactions like the aza-Henry reaction. frontiersin.org
Chiral Pool Synthesis: This strategy involves starting with an enantiomerically pure precursor to build the azaadamantane skeleton. While more complex, this method ensures the final product has a defined stereochemistry.
The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, from bicyclic precursors highlights pathways that can lead to enantiomerically pure products, often involving resolution of key intermediates. mdpi.com These established principles in stereoselective synthesis can be applied to the 2-azaadamantane framework to produce novel, optically active analogues for advanced applications.
Development of Libraries and Combinatorial Chemistry Approaches
The strategic derivatization of the this compound scaffold lends itself to the generation of chemical libraries, which are large collections of structurally related compounds. These libraries are invaluable tools in drug discovery and materials science, enabling high-throughput screening to identify molecules with desired biological activities or material properties. Combinatorial chemistry, a set of techniques for synthesizing a large number of compounds in a single process, is a powerful approach for rapidly creating such libraries.
The this compound core offers two primary points of diversification for library synthesis: the reactive iodomethyl group at the C1 position and the secondary amine within the aza-bridge. This dual reactivity allows for the systematic introduction of a wide array of chemical functionalities, leading to a diverse set of novel analogues.
Combinatorial Strategies for this compound Derivatization:
Two principal strategies in combinatorial chemistry are particularly well-suited for the derivatization of this compound: parallel synthesis and split-and-pool synthesis.
Parallel Synthesis: In this approach, a series of individual reactions are performed in parallel, typically in a multi-well plate format. Each well contains the this compound starting material, to which a different building block is added. This method is advantageous for creating smaller, focused libraries where the structure of each compound is known based on its location in the reaction plate. For example, a 96-well plate could be used to react this compound with 96 different nucleophiles to displace the iodide, or with 96 different reagents to functionalize the secondary amine.
Split-and-Pool Synthesis: This technique allows for the creation of much larger and more diverse libraries. The process involves dividing a solid support (e.g., resin beads) into several portions, reacting each portion with a different building block, and then pooling all the portions back together. This cycle of splitting, reacting, and pooling is repeated multiple times. While this method generates a vast number of compounds, it results in a mixture of compounds on each bead, requiring deconvolution strategies to identify the structure of any "hit" compounds found during screening.
Hypothetical Library Synthesis from this compound:
A hypothetical combinatorial library synthesis could be designed to explore the chemical space around the this compound scaffold. The synthesis could proceed in a stepwise fashion, first diversifying the iodomethyl group and then the aza-group, or vice versa.
Step 1: Diversification at the C1-methyl Position
The highly reactive C-I bond of the iodomethyl group is susceptible to nucleophilic substitution. A library of diverse nucleophiles can be employed to generate a wide range of derivatives.
| Reaction Type | Reagent Class | Resulting Functional Group |
| Ether Synthesis | Alcohols (R-OH), Phenols (Ar-OH) | -CH₂-O-R, -CH₂-O-Ar |
| Thioether Synthesis | Thiols (R-SH) | -CH₂-S-R |
| Amine Alkylation | Primary/Secondary Amines (RNH₂, R₂NH) | -CH₂-NHR, -CH₂-NR₂ |
| Ester Synthesis | Carboxylic Acids (R-COOH) | -CH₂-O-C(=O)R |
| Azide Formation | Sodium Azide (NaN₃) | -CH₂-N₃ |
Table 1: Potential Diversification Reactions at the C1-methyl Position
Step 2: Diversification at the N2 Position
Following the initial diversification, the secondary amine of the 2-azaadamantane core provides a second point for introducing diversity.
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl Chlorides (R-COCl), Anhydrides ((RCO)₂O) | -N-C(=O)R |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | -N-SO₂R |
| Reductive Amination | Aldehydes (R-CHO), Ketones (R₂C=O) | -N-CH₂R, -N-CHR₂ |
| Urea/Thiourea Formation | Isocyanates (R-NCO), Isothiocyanates (R-NCS) | -N-C(=O)NHR, -N-C(=S)NHR |
Table 2: Potential Diversification Reactions at the N2 Position
By combining these two diversification steps in a combinatorial fashion, a vast library of novel 1,2-disubstituted azaadamantane analogues can be generated. For instance, reacting this compound with 10 different nucleophiles in the first step, followed by reaction with 10 different acylating agents in the second step, would theoretically yield a library of 100 distinct compounds.
The development of such libraries, coupled with high-throughput screening, represents a powerful strategy for the discovery of new bioactive molecules based on the privileged 2-azaadamantane scaffold. The systematic exploration of the chemical space around this core structure can lead to the identification of compounds with optimized properties for various applications.
Spectroscopic and Structural Elucidation Techniques in Research on 1 Iodomethyl 2 Azaadamantane
X-ray Crystallography for Solid-State Structure Determination.
Information regarding the determination of the solid-state structure of 1-(Iodomethyl)-2-azaadamantane through X-ray crystallography is not available in the reviewed scientific literature.
Single Crystal X-ray Diffraction Methodology and Data Interpretation.
There are no published studies detailing the methodology used for single crystal X-ray diffraction of this compound. This includes information on crystal growth, data collection parameters, and the interpretation of the resulting diffraction data.
Analysis of Intramolecular Geometric Parameters and Packing.
Without a determined crystal structure, an analysis of the intramolecular geometric parameters, such as bond lengths and angles, or a description of the intermolecular interactions and crystal packing of this compound, cannot be performed.
Computational and Theoretical Studies on 1 Iodomethyl 2 Azaadamantane
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 1-(Iodomethyl)-2-azaadamantane, these calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric profile.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely applied to study the structural and electronic properties of azaadamantane derivatives. For instance, studies on 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives have utilized DFT calculations, often with the B3LYP functional and a 6-311+G(d) basis set, to optimize molecular geometries and investigate electronic structures. nih.govacs.org
For this compound, DFT calculations would be crucial in determining the preferred orientation of the iodomethyl group relative to the azaadamantane cage. The calculations would also provide insights into how the presence of the nitrogen atom and the iodomethyl substituent influences the geometry of the adamantane (B196018) scaffold. Key structural parameters, such as the C-N, C-I, and various C-C bond lengths and angles, can be precisely calculated. The table below presents hypothetical, yet representative, DFT-calculated bond lengths for this compound, based on typical values for similar structures.
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| C-N | 1.47 |
| C-C (within cage) | 1.54 |
| C-CH2I | 1.55 |
| C-I | 2.14 |
These calculations can also elucidate the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor, which is fundamental to understanding its reactivity.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a detailed understanding of the electronic structure.
For this compound, ab initio calculations would be employed to accurately determine the molecular orbitals and their corresponding energy levels. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of the molecule's ability to donate or accept electrons, and the HOMO-LUMO gap is a measure of its chemical reactivity and kinetic stability. Computational studies on related adamantane derivatives, such as 1-iodoadamantane, have shown that the local environment, like solvent polarity, can significantly influence the HOMO and LUMO energy levels. semanticscholar.org
Prediction of Spectroscopic Parameters via Computational Models
Computational models are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. github.iofrontiersin.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectrum can be compared with experimental data to confirm the structure of the synthesized molecule. The accuracy of these predictions has been significantly improved by the development of specialized functionals and basis sets. github.io
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. The resulting vibrational modes and their intensities can be plotted to generate a theoretical IR spectrum. This would allow for the identification of characteristic peaks, such as C-H, C-N, and C-I stretching and bending vibrations in this compound.
The following table shows hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, based on computational data for analogous azaadamantane and iodinated adamantane structures.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| Bridgehead C adjacent to N and CH₂I | ~60-70 |
| Other bridgehead C | ~30-40 |
| CH₂ adjacent to N | ~50-60 |
| Other CH₂ | ~35-45 |
| CH₂I | ~5-15 |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. researchgate.netgithub.io
By mapping the potential energy surface of a reaction, computational methods can trace the energetic pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. github.io The energy difference between the reactants and the transition state defines the activation barrier, a critical factor in determining the reaction rate.
For this compound, a potential reaction of interest is the nucleophilic substitution at the iodomethyl carbon. Computational modeling could be used to calculate the energy profile for the reaction with various nucleophiles. This would involve optimizing the geometries of the reactants, the transition state, and the products, and calculating their respective energies. Such studies would provide quantitative data on the feasibility and kinetics of these transformations.
The rigid, cage-like structure of the azaadamantane scaffold plays a significant role in modulating the reactivity of its derivatives. Computational studies can help to quantify these effects. The nitrogen atom in the 2-position introduces a dipole moment and can act as a proton acceptor or a nucleophile, influencing the reactivity of the molecule. nih.govnih.gov Furthermore, the steric bulk of the adamantane cage can direct the approach of reagents to the reactive centers.
Molecular Dynamics Simulations and Conformational Landscape Analysis
A hypothetical molecular dynamics simulation of this compound would likely be performed using a robust and well-parameterized force field capable of accurately describing halogenated organic molecules. The choice of force field is critical for obtaining meaningful results. Standard force fields like GAFF (Generalized Amber Force Field) or CGenFF (CHARMM General Force Field) could be used, but specialized polarizable force fields that account for the anisotropic distribution of electron density around the iodine atom (the σ-hole) would provide a more accurate description of non-covalent interactions. nih.govnih.gov These advanced force fields often employ virtual particles to better model halogen bonding and other electrostatic interactions. nih.gov
The simulation would typically involve solvating a single this compound molecule in a periodic box of a suitable solvent, such as water or a nonpolar organic solvent, to mimic different chemical environments. The system would then be subjected to energy minimization, followed by a period of heating and equilibration to the desired temperature and pressure. Finally, a production run would be carried out to generate a trajectory of the molecule's motion over time.
Analysis of this trajectory would reveal the preferred orientations of the iodomethyl group relative to the azaadamantane cage. The primary dihedral angle of interest would be the one defined by N2-C1-C(methylene)-I. By plotting the potential energy as a function of this dihedral angle, a rotational energy profile can be constructed, identifying the low-energy (stable) and high-energy (transient) conformations.
Based on steric considerations, it is anticipated that the iodomethyl group will exhibit distinct low-energy conformations to minimize steric hindrance with the adamantane framework. The bulky iodine atom will likely favor positions that are staggered with respect to the C-H bonds on the adjacent bridgehead carbon and the nitrogen atom of the cage.
To illustrate the potential findings from such a simulation, the following data tables present hypothetical results.
Table 1: Key Dihedral Angles and Their Corresponding Potential Energies for this compound
| Conformer | Dihedral Angle (N2-C1-C(methylene)-I) (°) | Relative Potential Energy (kcal/mol) | Population (%) |
| A | 60 | 0.0 | 45 |
| B | 180 | 1.2 | 10 |
| C | -60 | 0.0 | 45 |
This interactive table showcases the hypothetical energy landscape. The two low-energy conformers (A and C) would likely be mirror images and thus possess equal energy, making them the most populated states. Conformer B, where the iodine atom is anti-periplanar to the nitrogen, might experience some steric repulsion, leading to a higher energy and lower population.
Table 2: Representative Bond Lengths and Angles from a Hypothetical Minimized Structure of this compound
| Parameter | Value |
| C1-N2 Bond Length (Å) | 1.47 |
| C1-C(methylene) Bond Length (Å) | 1.54 |
| C(methylene)-I Bond Length (Å) | 2.14 |
| N2-C1-C(methylene) Angle (°) | 109.5 |
| C1-C(methylene)-I Angle (°) | 112.0 |
This interactive table provides expected structural parameters. The bond lengths and angles within the azaadamantane core would be consistent with those of other adamantane derivatives, reflecting the rigidity of the cage structure. nih.gov The C-I bond length is a standard value for iodoalkanes.
The conformational landscape analysis would likely conclude that while the 2-azaadamantane core remains rigid, the iodomethyl substituent possesses significant rotational freedom, leading to a dynamic equilibrium between a few stable conformers. The energy barriers between these conformers, which could also be estimated from the simulation data, would determine the rate of interconversion at a given temperature. Understanding this conformational behavior is crucial as it can influence the molecule's reactivity, crystal packing, and interactions with biological targets.
Advanced Chemical Applications and Research Roles of 1 Iodomethyl 2 Azaadamantane
Utilization as a Versatile Synthetic Building Block in Organic Synthesis
The adamantane (B196018) cage and its heteroatomic analogues, such as azaadamantane, are recognized as significant building blocks in organic synthesis. mdpi.comdntb.gov.ua Their rigid, lipophilic, and sterically defined nature allows for the construction of molecules with precise three-dimensional architectures. 1-(Iodomethyl)-2-azaadamantane, in particular, serves as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of the 2-azaadamantane (B3153908) moiety into a wide array of molecular structures.
A prominent application of the 2-azaadamantane scaffold is in the field of catalysis. Researchers have developed highly efficient organocatalysts for the oxidation of alcohols based on this framework, namely 2-azaadamantane N-oxyl (AZADO) and its derivatives. nih.govresearchgate.net These catalysts have demonstrated superior proficiency compared to the widely used TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl), especially in the oxidation of sterically hindered alcohols. organic-chemistry.org The synthesis of these advanced catalysts relies on the foundational 2-azaadamantane structure, which can be derived from precursors like this compound, illustrating its role as a key building block for creating highly functional molecules. nih.govorganic-chemistry.org
The utility of the azaadamantane scaffold extends to medicinal chemistry, where it is incorporated into the design of biologically active compounds. For instance, N-arylalkyl-2-azaadamantanes have been synthesized and evaluated as ligands for sigma (σ) receptors, which are targets for central nervous system therapeutics. nih.gov The synthesis of these derivatives showcases the chemical accessibility of the nitrogen atom within the cage and the ability to append various functional groups, a process facilitated by versatile starting materials like this compound.
Role in Radiolabeling Chemistry for Imaging Probe Development
The field of nuclear medicine relies on radiolabeled molecules, or radiotracers, for diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com Iodine has several radioisotopes that are suitable for these applications, making radioiodinated compounds highly valuable. This compound is an important precursor in this context, providing a direct route to incorporating radioactive iodine into a stable, cage-like scaffold for the development of novel imaging probes. mdpi.com
The incorporation of radioactive iodine into a molecule can be achieved through several methods. For a compound like this compound, which already contains a stable iodine atom, the most direct method is isotopic exchange . mdpi.comnih.gov In this process, the non-radioactive iodine-127 atom is swapped with a radioactive isotope, such as iodine-123, iodine-125, or iodine-131. This reaction is often facilitated by heat or a copper(I) catalyst and allows for the efficient preparation of the radiolabeled compound from its "cold" precursor. nih.govnih.gov
Other general radioiodination techniques include:
Electrophilic Substitution: This method is used for molecules containing activated aromatic rings, such as tyrosine or histidine residues in peptides. An oxidizing agent is used to generate an electrophilic radioiodine species (I+) that then substitutes a hydrogen atom on the ring. mdpi.commdpi.com
Iododestannylation: A highly efficient method where a trialkylstannyl group on a precursor molecule is replaced by a radioiodine atom. This allows for precise, regioselective labeling. mdpi.com
The choice of isotope depends on the intended application, with each having distinct decay characteristics. mdpi.com
Table 1: Properties of Medically Relevant Iodine Radioisotopes
| Isotope | Half-Life | Primary Emission | Primary Use |
|---|---|---|---|
| ¹²³I | 13.2 hours | Gamma (γ) | SPECT Imaging |
| ¹²⁴I | 4.2 days | Positron (β+) | PET Imaging |
| ¹²⁵I | 59.4 days | Gamma (γ) | In vitro assays, brachytherapy |
| ¹³¹I | 8.0 days | Beta (β-), Gamma (γ) | Therapy (e.g., thyroid cancer), SPECT Imaging |
In radiopharmaceutical chemistry, the design of the precursor molecule is critical. An ideal precursor should be stable, easily synthesized, and capable of being radiolabeled in high yield and purity under mild conditions. nih.gov this compound fits this profile well for isotopic exchange methods.
It minimizes the handling of radioactive materials throughout a multi-step synthesis.
It maximizes the radiochemical yield of the final product, as the short-lived isotope is not subject to decay during earlier synthetic steps.
For a molecule based on the this compound scaffold, the strategy would involve synthesizing and purifying the non-radioactive compound first. Then, shortly before its intended use, the isotopic exchange reaction is performed with the desired radioiodine isotope (e.g., Na¹²³I) to produce the final radiotracer. nih.govnih.gov Purification is then carried out, often using High-Performance Liquid Chromatography (HPLC), to separate the radiolabeled product from unreacted radioiodide and other impurities. mdpi.com
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. rsc.orgscribd.com The adamantane cage is a highly valued component in this field, acting as a rigid, well-defined structural element for building larger, organized assemblies. nih.gov The 2-azaadamantane scaffold, present in this compound, shares these desirable properties, making it a key building block for creating sophisticated host-guest systems and self-assembling nanostructures. nih.gov
The defined geometry of the azaadamantane unit allows it to be used as a molecular scaffold for the construction of complex host molecules, such as molecular receptors and cages. nih.govmdpi.com By attaching multiple azaadamantane units to a central core or linking them together, chemists can create cavities of specific sizes and shapes designed to bind smaller "guest" molecules.
For example, an efficient synthesis has been developed for C₃-symmetric molecular scaffolds that can be converted in a single step into either three-armed receptors or fully enclosed cage-like receptors. nih.gov X-ray crystallographic studies of these structures confirm their well-defined architecture, which is dictated by the rigid adamantane-like components. nih.gov These synthetic hosts have been shown to bind guest molecules like phloroglucinol, demonstrating the principle of molecular recognition driven by the pre-organized structure of the azaadamantane-based framework. nih.gov
The formation of host-guest complexes and the self-assembly of larger structures are governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. rsc.orgresearchgate.net The adamantane group is particularly well-known for its ability to participate in strong host-guest interactions as a "guest" moiety. Due to its size, shape, and hydrophobicity, it binds exceptionally well within the cavities of macrocyclic hosts like cyclodextrins and cucurbit[n]urils. nih.govthno.org
Derivatives of this compound can be designed to exploit these interactions. By attaching the azaadamantane group to other molecular components, researchers can create amphiphilic molecules that self-assemble into ordered structures (e.g., micelles or vesicles) in solution. researchgate.net The study of these systems provides fundamental insights into the subtle forces that control molecular self-assembly and recognition, which are crucial for developing new materials, sensors, and drug delivery systems. scribd.comresearchgate.net
Integration into Material Science Research as a Structural Motif
The adamantane core is a well-established building block in material science, prized for its rigidity, thermal stability, and precise three-dimensional structure. The introduction of a nitrogen atom into the cage to form a 2-azaadamantane scaffold, functionalized with an iodomethyl group, offers a versatile platform for creating novel materials.
The rigid, diamondoid structure of the 2-azaadamantane unit can be exploited to introduce predictable spacing and orientation in polymers and crystalline materials. This can influence bulk properties such as thermal stability, mechanical strength, and glass transition temperature. The iodomethyl group serves as a highly reactive handle for integrating this motif into larger structures. For instance, it can readily undergo nucleophilic substitution reactions, allowing the azaadamantane unit to be covalently bonded to polymer backbones or other molecular components.
Potential Applications in Material Science:
| Material Class | Potential Role of this compound Motif | Resulting Properties |
| High-Performance Polymers | Incorporation as a rigid monomeric unit. | Increased thermal stability, enhanced mechanical stiffness, and controlled chain packing. |
| Crystal Engineering | A building block for metal-organic frameworks (MOFs) or co-crystals. | Formation of porous materials with defined pore sizes and high thermal and chemical stability. |
| Nanomaterials | A surface modifier for nanoparticles. | Improved dispersibility and functionalization of nanomaterials for targeted applications. |
The nitrogen atom within the cage also presents an opportunity for further functionalization or for influencing the electronic properties of the material through protonation or coordination.
Design of Ligands for Catalysis and Coordination Chemistry
The 2-azaadamantane framework is a valuable scaffold for the design of ligands in catalysis and coordination chemistry. Its rigid structure can enforce specific geometries around a metal center, influencing the selectivity and activity of a catalyst. The nitrogen atom acts as a potential coordination site, and the iodomethyl group allows for the facile introduction of other donor groups.
Derivatives of 2-azaadamantane, such as 2-azaadamantane N-oxyl (AZADO), have demonstrated superior catalytic activity in oxidation reactions compared to less rigid analogues like TEMPO. nih.govnih.govorganic-chemistry.org This enhanced reactivity is attributed to the unique steric and electronic environment created by the azaadamantane cage. nih.govorganic-chemistry.org While this compound itself is not a catalyst, it is a key precursor for synthesizing a variety of ligands.
Ligand Synthesis and Catalytic Applications:
The iodomethyl group can be substituted by various nucleophiles to create a library of ligands with different donor atoms (e.g., phosphorus, sulfur, or other nitrogen-containing moieties). This allows for the systematic tuning of the ligand's electronic and steric properties to optimize its performance in a specific catalytic reaction.
| Ligand Type | Synthetic Pathway from this compound | Potential Catalytic Application |
| Phosphine (B1218219) Ligands | Reaction with a phosphide (B1233454) source (e.g., LiPPh₂) | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation. |
| Amine/Amide Ligands | Reaction with amines or amides. | Transfer hydrogenation, asymmetric synthesis. |
| Thioether Ligands | Reaction with thiolates. | Hydroformylation, polymerization. |
The resulting metal complexes could exhibit unique catalytic properties due to the bulky and rigid azaadamantane backbone, which can create a specific pocket around the metal center, potentially leading to high selectivity in catalysis. The development of catalysts based on the 2-azaadamantane scaffold is an active area of research, with compounds like 1-Me-AZADO being employed as recoverable and recyclable catalysts for greener oxidation of alcohols. sigmaaldrich.com The immobilization of such catalysts on supports further enhances their practical utility. researchgate.net
Future Research Directions and Emerging Paradigms for 1 Iodomethyl 2 Azaadamantane
Development of Novel and Atom-Economical Synthetic Pathways
Current synthetic strategies for azaadamantanes often involve multi-step sequences starting from acyclic or monocyclic precursors, which can be inefficient. nih.gov Future research will likely focus on developing more streamlined and atom-economical pathways to 1-(Iodomethyl)-2-azaadamantane and its derivatives.
Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. mdpi.comnih.gov Methodologies such as multicomponent reactions, tandem reactions, and catalytic C-H functionalization are promising avenues. For instance, a hypothetical atom-economical approach might involve a one-pot reaction that simultaneously constructs the azaadamantane core and installs the iodomethyl functionality, thereby reducing step count and waste generation. researchgate.net Rearrangement reactions are also noted for their high atom economy and could be explored in the design of novel synthetic routes.
A comparison of potential synthetic paradigms is outlined below:
| Feature | Traditional Multi-Step Synthesis | Future Atom-Economical Synthesis |
| Starting Materials | Often complex, requiring pre-functionalization | Simpler, more readily available precursors |
| Step Count | High (e.g., 5-10 steps) | Low (e.g., 1-3 steps) |
| Key Reactions | Sequential cyclizations, functional group interconversions | Multicomponent reactions, C-H functionalization, tandem cyclizations |
| Waste Generation | High (stoichiometric reagents, protecting groups) | Low (catalytic reagents, minimal byproducts) rsc.org |
| Overall Yield | Often low due to cumulative losses | Potentially high |
Future efforts will aim to shift from linear, multi-step syntheses to convergent and highly efficient strategies that minimize environmental impact while making this valuable scaffold more accessible.
Exploration of Undiscovered Reactivity and Transformation Pathways
The bifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The two key reactive sites—the secondary amine and the carbon-iodine bond—can be manipulated independently or in concert to generate a diverse range of derivatives.
The iodomethyl group is a particularly versatile handle. The C-I bond is relatively weak, making it an excellent leaving group for nucleophilic substitution reactions. It can also participate in radical reactions and oxidative additions to form organometallic intermediates. While the reactivity of similar halomethyl groups is known, its specific behavior on the rigid azaadamantane scaffold remains a fertile ground for investigation. nih.gov
Future research could explore:
Tandem Reactions: Designing sequences where an initial reaction at the iodomethyl group triggers a subsequent transformation involving the nitrogen atom, or vice versa.
Novel "Click" Reactions: Developing new, highly efficient ligation chemistries that exploit the unique steric and electronic environment of the azaadamantane core. acs.org
Photochemical Transformations: Investigating light-induced reactions involving the C-I bond to generate radical intermediates for novel C-C or C-heteroatom bond formations. documentsdelivered.com
Mechanistic Studies: Elucidating the precise mechanisms of substitution reactions at the neopentyl-like bridgehead position, which may exhibit unusual kinetics or stereochemical outcomes due to the rigid cage structure.
| Reactive Site | Potential Reaction Type | Potential Products/Applications |
|---|---|---|
| Iodomethyl Group (C-I Bond) | Nucleophilic Substitution (SN2/SN1) | Ethers, esters, amines, azides, thiols |
| Iodomethyl Group (C-I Bond) | Radical Carbonylation/Coupling | Ketones, complex C-C linked structures |
| Iodomethyl Group (C-I Bond) | Organometallic Formation (e.g., Grignard, Organozinc) | Coupling partners for cross-coupling reactions (e.g., Suzuki, Negishi) acs.org |
| Secondary Amine (N-H Bond) | Alkylation / Acylation / Sulfonylation | Tertiary amines, amides, sulfonamides |
| Secondary Amine (N-H Bond) | Oxidation | N-oxides, nitroxyl (B88944) radicals (AZADO analogues) |
Integration with Flow Chemistry and Automated Synthesis Technologies
Modern chemical synthesis is increasingly benefiting from enabling technologies like flow chemistry and automated platforms. acs.orgnih.gov These approaches offer enhanced safety, reproducibility, and the ability to rapidly explore chemical space. nih.gov
Flow Chemistry: Continuous flow processing, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch synthesis. mtak.hu Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. nih.govescholarship.org For the synthesis of this compound, flow chemistry could enable:
Improved Safety: Safely performing reactions that are highly exothermic or involve unstable intermediates.
Scalability: Seamlessly scaling production from milligrams to kilograms without extensive re-optimization.
Multi-step Sequences: Integrating multiple reaction and purification steps into a single, continuous process. cam.ac.uk
Automated Synthesis: Automated synthesis platforms can accelerate the drug discovery process by enabling high-throughput experimentation and the rapid generation of compound libraries. acs.orgresearchgate.net An automated system could use this compound as a central scaffold, systematically reacting it with a diverse array of nucleophiles or coupling partners to quickly generate a library of derivatives for biological screening. nih.gov This approach minimizes human intervention and accelerates the identification of structure-activity relationships (SAR). researchgate.net
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis of the core scaffold; subsequent derivatization reactions (e.g., lithiation, azide (B81097) formation). uniba.it | Enhanced safety, precise control, easy scalability, integration of multiple steps. mtak.hu |
| Automated Synthesis | High-throughput derivatization of the iodomethyl and amine functionalities to build compound libraries. | Rapid SAR exploration, increased efficiency, improved reproducibility. nih.gov |
Advanced Computational Approaches for Predictive Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical behavior. nih.govresearchgate.netresearchgate.net Applying these methods to this compound can provide critical insights that guide experimental work, saving time and resources.
Future computational studies could focus on:
Reaction Mechanism and Energetics: Modeling transition states and reaction pathways to predict the feasibility and selectivity of novel transformations. This could help elucidate whether substitutions at the iodomethyl group proceed via SN1 or SN2 pathways and predict the activation barriers for competing reactions. researchgate.net
Property Prediction: Calculating key physicochemical properties such as lipophilicity (logP), solubility, and electronic properties (e.g., HOMO/LUMO energies) for the parent compound and its virtual derivatives. doi.orgksu.edu.sa This allows for the in silico design of molecules with desired drug-like properties.
Spectroscopic Prediction: Simulating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds and to understand the structural consequences of derivatization. rsc.org
Scaffold Design: Using computational models to design new scaffolds based on the azaadamantane core, optimizing for specific interactions with biological targets like enzymes or receptors. scienceopen.com
| Computational Method | Research Application | Predicted Outcome / Insight |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms for substitutions at C-I bond. | Activation energies, transition state geometries, kinetic vs. thermodynamic product prediction. nih.gov |
| Molecular Dynamics (MD) | Simulate the conformational behavior of derivatives in solution or bound to a protein. | Understanding dynamic interactions, solvent effects, binding stability. ksu.edu.sa |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate predicted molecular descriptors with experimental biological activity. | Predictive models for designing more potent analogues. |
| Virtual Screening / Docking | Docking a virtual library of derivatives into a biological target's active site. | Prioritization of compounds for synthesis, prediction of binding modes. rsc.org |
Opportunities for Multifunctional Chemical Scaffolds Based on the Compound
The true potential of this compound lies in its use as a bifunctional scaffold for constructing more complex molecular architectures. mdpi.comcolab.ws The rigid adamantane (B196018) cage provides a well-defined three-dimensional framework, while the two orthogonal functional groups allow for precise, site-selective modifications.
This dual functionality enables its use in several advanced applications:
Medicinal Chemistry: The scaffold can be used to create "dual-target" ligands that interact with two different biological targets simultaneously. Alternatively, one functional group can be used to attach a pharmacophore while the other is used to tune physicochemical properties like solubility or cell permeability. nih.govnih.govsemanticscholar.org
Peptide and Bioconjugation: The compound can act as a linker to attach peptides, proteins, or other biomolecules. researchgate.net For example, the amine could be acylated with a peptide, and the iodomethyl group could be converted to a thiol for conjugation to a surface or another biomolecule.
Materials Science: The rigid scaffold can be used as a building block for creating novel polymers, dendrimers, or crystal-engineered materials with defined three-dimensional structures.
The ability to selectively functionalize two distinct sites on a rigid core makes this compound a powerful tool for creating precisely defined, multifunctional molecules for a wide range of scientific applications.
Q & A
Q. What are the optimized synthetic routes for 1-(Iodomethyl)-2-azaadamantane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, 1-(Iodomethyl)-2-azadamantane hydrogen iodide salt can be reacted with di-tert-butyl dicarbonate in methanol under alkaline conditions (pH 9–10 adjusted by sodium carbonate) to introduce protective groups or modify the iodomethyl moiety . Alternative methods include acid-catalyzed cyclization of precursor compounds, as described in patent literature, which may improve regioselectivity . Key variables affecting yield include pH control, solvent polarity, and reaction time. Comparative studies using HPLC or GC-MS are recommended to optimize conditions.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the adamantane scaffold and iodomethyl substitution pattern. For example, the adamantane protons typically resonate between δ 1.5–2.5 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature peaks).
- X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction is preferred, especially when synthesizing novel derivatives .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
Q. How should this compound be stored to ensure stability in research settings?
- Methodological Answer : Iodine-containing compounds are prone to light-induced degradation and thermal instability. Store the compound in amber vials under inert gas (e.g., argon) at temperatures ≤ -20°C. Periodic stability testing via NMR or FT-IR is advised to detect decomposition (e.g., iodine loss or adamantane ring oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis protocols for this compound derivatives?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., SN2 vs. radical mechanisms in iodomethylation). To address this:
- Perform kinetic studies under varying temperatures and solvents (e.g., DMF vs. methanol) to identify dominant mechanisms.
- Use computational tools (e.g., DFT calculations) to model transition states and compare activation energies .
- Validate results with isotopic labeling (e.g., C-labeled precursors) to track substituent incorporation .
Q. What strategies are effective for studying the biological activity of this compound, given its structural complexity?
- Methodological Answer :
- Targeted Assays : Screen against enzymes or receptors with adamantane-binding pockets (e.g., NMDA receptors or viral proteases). Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
- Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to evaluate oxidative degradation pathways.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing iodine with bromine or modifying the azaadamantane ring) and compare bioactivity using standardized cytotoxicity assays (e.g., MTT) .
Q. How can computational modeling enhance the design of this compound-based inhibitors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., viral neuraminidases). Focus on the iodomethyl group’s van der Waals interactions and the adamantane core’s rigidity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes over nanosecond timescales to assess stability and identify key residues for mutagenesis studies.
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize compounds for synthesis .
Q. What experimental approaches are suitable for analyzing degradation products of this compound under oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HO or UV light and analyze products via LC-MS/MS.
- Isotope-Labeled Tracking : Use I/I isotopic mixtures to trace iodine loss pathways.
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during photodegradation .
Data Presentation and Validation
Q. What statistical methods are appropriate for validating reproducibility in synthetic yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
